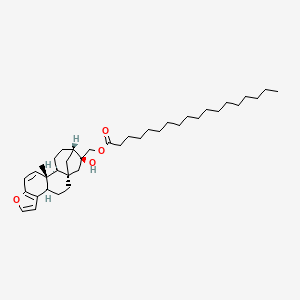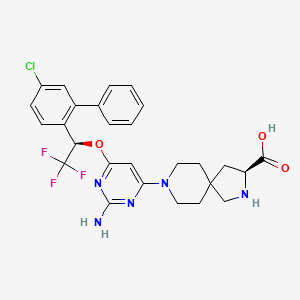![molecular formula C24H17N3O3 B608372 3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione CAS No. 1620692-60-5](/img/structure/B608372.png)
3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KPU-300 is a potent and selective antimicrotubule agent. KPU-300 exhibited a potent cytotoxicity with an IC50 value of 7.0 nM against HT-29 cells, by strongly binding to tubulin (K d = 1.3 μM) and inducing microtubule depolymerization.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A significant application of this compound is in the field of anticonvulsant activity. Studies have shown that various derivatives of pyrrolidine-2,5-dione, which is structurally related to the compound , exhibit potential anticonvulsant properties. For instance, N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have shown effectiveness in acute models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice (Rybka et al., 2016). Similarly, other derivatives have demonstrated a more beneficial protective index than well-known antiepileptic drugs (Obniska et al., 2010).
Anticancer Properties
Some derivatives of pyrrolidine-2,5-dione have shown potential in anticancer research. For instance, certain piperazine derivatives have been tested against K-562 human chronic myelogenous leukemia cells, exhibiting inhibition of cell proliferation and induction of erythroid differentiation (Saab et al., 2013). Additionally, other compounds derived from 2,6-dioxopiperazine have been evaluated for their anticancer activity, indicating potential use in cancer treatment (Kumar et al., 2014).
Analgesic Activity
Some derivatives of this compound class have shown promise in analgesic applications. For example, certain imides containing the piperazine structure have demonstrated significant analgesic properties in tests like the "writhing" syndrome test in mice (Śladowska et al., 2009).
Chemical Synthesis and Properties
The compound and its derivatives have been explored in various chemical syntheses. These studies include the synthesis of cyclic dipeptides and the investigation of their chiral solvating properties, indicating their potential in NMR spectroscopy and as chiral solvating agents (Wagger et al., 2007), and the synthesis of heterocyclic compounds derived from 2,6-dioxopiperazine derivatives, showing their versatility in medicinal chemistry (Kumar et al., 2013).
Eigenschaften
CAS-Nummer |
1620692-60-5 |
|---|---|
Produktname |
3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione |
Molekularformel |
C24H17N3O3 |
Molekulargewicht |
395.418 |
IUPAC-Name |
3-[(3-benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C24H17N3O3/c28-22(17-8-2-1-3-9-17)18-10-6-7-16(13-18)14-20-23(29)27-21(24(30)26-20)15-19-11-4-5-12-25-19/h1-15H,(H,26,30)(H,27,29) |
InChI-Schlüssel |
CDRIOEPHHOSTPX-OZNQKUEASA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=C3C(=O)NC(=CC4=CC=CC=N4)C(=O)N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KPU-300; KPU 300; KPU300. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)


![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)


![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)
